2,4,5-Trifluoro-N-methylaniline

Catalog No.
S740377
CAS No.
256412-92-7
M.F
C7H6F3N
M. Wt
161.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trifluoro-N-methylaniline

CAS Number

256412-92-7

Product Name

2,4,5-Trifluoro-N-methylaniline

IUPAC Name

2,4,5-trifluoro-N-methylaniline

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

InChI

InChI=1S/C7H6F3N/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,11H,1H3

InChI Key

RJFYRQKENCUFRT-UHFFFAOYSA-N

SMILES

CNC1=CC(=C(C=C1F)F)F

Canonical SMILES

CNC1=CC(=C(C=C1F)F)F

2,4,5-Trifluoro-N-methylaniline is an aromatic amine characterized by the presence of three fluorine atoms at the 2, 4, and 5 positions of the aniline ring. Its molecular formula is C7_7H6_6F3_3N, and it has a molecular weight of 161.12 g/mol. This compound is notable for its unique trifluoromethyl substituents, which significantly influence its chemical properties and reactivity. It is primarily utilized in research settings due to its potential applications in various fields, including pharmaceuticals and materials science.

Typical of aromatic amines:

  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing trifluoromethyl groups enhances the reactivity of the aromatic ring towards electrophiles. For example, it can undergo nitration or sulfonation reactions under appropriate conditions.
  • N-Methylation: The nitrogen atom in 2,4,5-trifluoro-N-methylaniline can be further methylated using reagents like methyl iodide or dimethyl sulfate to form more complex amines .
  • Cross-Coupling Reactions: This compound can also be involved in palladium-catalyzed cross-coupling reactions to form C–N bonds with various electrophiles, which is a valuable strategy in organic synthesis

    Several methods exist for synthesizing 2,4,5-trifluoro-N-methylaniline:

    • Direct Fluorination: One approach involves the direct fluorination of N-methylaniline using fluorinating agents such as sulfur tetrafluoride or other fluorine sources under controlled conditions to achieve selective substitution at the desired positions.
    • One-Pot Synthesis: A more efficient method involves a one-pot synthesis utilizing trifluoromethylation reagents like trifluoromethyl sulfonic acid salts combined with phosphines and silver salts in a solvent such as acetonitrile. This method allows for high yields and reduced reaction times .
    • Microreactor Technology: Recent advancements include the use of microreactors for continuous synthesis processes that improve efficiency and scalability in producing 2,4,5-trifluoro-N-methylaniline.

The applications of 2,4,5-trifluoro-N-methylaniline span various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its unique electronic properties imparted by the trifluoromethyl groups.
  • Materials Science: The compound is explored for use in creating conductive polymers through electropolymerization processes.
  • Chemical Research: It is utilized as a reagent in various organic synthesis reactions, particularly those involving C–N bond formation.

Interaction studies involving 2,4,5-trifluoro-N-methylaniline focus on its reactivity with different electrophiles and nucleophiles. These studies help elucidate the mechanisms of reactions involving this compound and assess its potential as a building block in more complex chemical architectures. Additionally, investigations into its interactions with biological targets could provide insights into its pharmacological potential .

Several compounds share structural similarities with 2,4,5-trifluoro-N-methylaniline. Here are a few examples:

Compound NameStructureUnique Features
N-MethylanilineC6_6H7_7NBaseline compound without fluorine substituents.
2-Trifluoromethyl anilineC7_7H6_6FContains one trifluoromethyl group at position 2.
3-Fluoro-N-methylanilineC7_7H8_8FFluorine at position 3 affects reactivity differently than trifluorinated variants.
4-Fluoro-N-methylanilineC7_7H8_8FFluorine at position 4 provides distinct electronic effects compared to other isomers.

The uniqueness of 2,4,5-trifluoro-N-methylaniline lies in its specific arrangement of trifluoromethyl groups that significantly influence both its chemical behavior and potential applications compared to other similar compounds. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it particularly valuable in organic synthesis and material science applications .

Direct Fluorination Techniques

Direct fluorination approaches provide efficient pathways for introducing fluorine atoms into aromatic systems, offering controlled methods for accessing multiply fluorinated aniline derivatives [4] [5].

Sulfur Tetrafluoride-Mediated Fluorination

Sulfur tetrafluoride serves as a remarkably versatile fluorinating agent for selectively introducing fluorine atoms into organic compounds [6]. The mechanism of fluorination by sulfur tetrafluoride resembles chlorination by phosphorus pentachloride, where hydrogen fluoride activates sulfur tetrafluoride through the equilibrium: sulfur tetrafluoride + hydrogen fluoride ⇌ sulfur trifluoride cation + hydrogen difluoride anion [7].

For the synthesis of trifluoroaniline derivatives, sulfur tetrafluoride demonstrates exceptional utility in converting hydroxyl-containing precursors to their fluorinated analogs [8]. The methodology uses mild conditions without hydrogen fluoride, providing an improved safety profile compared to traditional fluorination methods [8]. The reaction typically proceeds at temperatures ranging from 50 to 120 degrees Celsius under pressures of 1 to 10 atmospheres, utilizing solvents such as hydrogen fluoride or tetrahydrofuran [9].

The fluorination process exhibits high selectivity for aromatic positions, particularly when electron-withdrawing substituents activate the aromatic ring toward nucleophilic attack [10]. Species of the type alkoxy-sulfur trifluoride are often invoked as intermediates in these transformations [7]. The deoxyfluorination protocol using sulfur tetrafluoride has been successfully applied to convert various alcohols, aldehydes, and carboxylic acids to their corresponding fluorinated compounds with yields typically ranging from 60 to 85 percent [8].

Halogen Exchange Reactions

The halogen exchange reaction, commonly known as the Halex reaction, represents a specific nucleophilic aromatic substitution reaction involving nucleophilic displacement of a leaving group by a fluoride anion to generate the corresponding aryl fluoride [10]. This methodology is widely used on an industrial scale to manufacture fluorinated fine chemicals [10].

Halex reactions are typically carried out at high temperatures using dipolar aprotic solvents normally employed for nucleophilic aromatic substitution reactions [10]. Potassium fluoride serves as the usual source of fluoride, although other more soluble fluoride sources like cesium fluoride or tetraalkylammonium fluorides are sometimes employed [10]. The reactions are typically heterogeneous, and phase transfer catalysts are often utilized to transfer fluoride anions into solution [10].

The traditional Halex process requires high-boiling, polar solvents such as N-methylpyrrolidone, nitrobenzene, or dimethylformamide and high temperatures often exceeding 210 degrees Celsius with stoichiometric amounts of copper [11]. Aryl halides must be activated by electron-withdrawing groups for effective transformation [11]. Modern improvements have introduced soluble copper catalysts supported by diamine and acetylacetonate ligands, significantly enhancing reaction efficiency [11].

The preparation of fluorinated anilines via chlorine-fluorine exchange reactions of chloronitrobenzene followed by direct hydrogenation provides access to desired products [12]. However, when nitrobenzenes are more highly chlorinated or contain substituents that activate the nitro group for the Halex reaction, this approach typically cannot be used effectively [12].

MethodTemperature (°C)Pressure (atm)SolventTypical Yield (%)Selectivity
Sulfur Tetrafluoride50-1201-10Hydrogen Fluoride, Tetrahydrofuran60-85High
Halex Reaction150-3001-5Dimethylformamide, Sulfolane70-90Moderate
Electrophilic Fluorination25-801Dichloromethane, Acetonitrile45-75High
Vapor Phase Fluorination200-4001-3Gas phase40-70Low

N-Methylation Strategies

N-methylation represents a fundamental transformation in amine chemistry, providing access to secondary and tertiary amines with enhanced biological and pharmaceutical properties [13] [14].

Reductive Amination Approaches

Reductive amination offers a direct and efficient method for N-methylation of anilines using formaldehyde as the methylating agent [13] [15]. The iron-catalyzed reductive amination of nitroarenes with paraformaldehyde proceeds in the presence of an earth-abundant and reusable iron oxide-based nanocatalyst [13]. This operationally simple protocol avoids the necessity of specialized equipment and the need for additional reducing agents [13].

The Eschweiler-Clarke reaction provides a classical approach for methylating primary or secondary amines using excess formic acid and formaldehyde [16]. The reaction is generally performed in aqueous solution at close to boiling temperatures [16]. The first methylation begins with imine formation with formaldehyde, followed by formic acid acting as a hydride source to reduce the imine to a secondary amine [16]. Loss of carbon dioxide renders the reaction irreversible [16].

Control experiments using carbon-13 labeled paraformaldehyde demonstrate that methyl groups of the amine result selectively from paraformaldehyde and not from dimethyl sulfoxide solvent [13]. In the overall reaction, paraformaldehyde serves both as methylation and reducing agent for one-pot reductive amination of nitroarenes [13]. The methodology allows N-methylated tertiary aromatic and aliphatic amines to be obtained with good to excellent yields using green, non-toxic, and biodegradable carbon sources [14].

The ruthenium-catalyzed reductive methylation employs dimethyl carbonate as a carbon-one source and molecular hydrogen as a reducing agent [14]. This methodology provides access to N-methylated tertiary aromatic and aliphatic amines with yields ranging from 65 to 85 percent [14]. The catalytic protocol opens possibilities for developing new sustainable processes for selective synthesis of N-methyl substituted amines using molecular hydrogen [14].

Nucleophilic Substitution Pathways

Nucleophilic substitution approaches for N-methylation employ various methylating agents under basic conditions to achieve selective mono-methylation [17] [18] [19]. The mechanochemical N-methylation of secondary amines under solvent-free conditions provides a rapid and efficient procedure [17]. After optimization of milling parameters, a vibrational ball mill synthesizes N-methylated amine derivatives in 20 minutes at 30 hertz frequency with high yields ranging from 78 to 95 percent [17].

The zeolite-catalyzed mono-N-methylation of functionalized anilines with alkyl methyl carbonates proceeds with very high mono-N-methyl selectivity up to 99 percent and excellent chemoselectivity [19]. Other nucleophilic functions such as hydroxyl, carboxyl, hydroxymethyl, and carboxamide groups remain fully preserved from alkylation and transesterification reactions [19]. The mono-N-methyl selectivity is explained by the adsorption pattern of reagents within zeolite pores [19].

Copper-hydrogen catalyzed selective N-methylation of amines using paraformaldehyde and polymethylhydrosiloxane demonstrates high efficiency for both aromatic and aliphatic amines [15]. The iridium-catalyzed N-alkylation and N-methylation of amines with alcohols provides another effective pathway [18]. The direct N-methylation of amines with methanol proceeds through formation of formaldehyde intermediate, followed by imine formation and subsequent reduction [18].

MethodReagentTemperature (°C)BaseYield (%)Selectivity
Reductive AminationFormaldehyde/Sodium Borohydride0-25Sodium Borohydride75-90Mono-selective
Eschweiler-Clarke ReactionFormaldehyde/Formic Acid80-100None65-85Mono-selective
Alkyl Carbonate MethodDimethyl Carbonate120-140Potassium Carbonate70-95High mono
Direct MethylationMethyl Iodide60-80Potassium Carbonate/Cesium Carbonate60-80Moderate
Copper-Catalyzed MethylationMethanol/Copper catalyst100-120Potassium tert-Butoxide70-85High

Catalytic Coupling Reactions

Catalytic coupling reactions provide powerful methods for constructing carbon-nitrogen bonds, enabling efficient synthesis of substituted anilines through cross-coupling methodologies [20] [21].

Palladium-Catalyzed Arylation

Palladium-catalyzed cross-coupling reactions forming carbon-nitrogen bonds have become useful methods to synthesize anilines and aniline derivatives [20]. The Buchwald-Hartwig amination represents a chemical reaction for carbon-nitrogen bond synthesis via palladium-catalyzed coupling reactions of amines with aryl halides [22]. Primary anilines are considered straightforward coupling partners for palladium-catalyzed N-arylation due to lack of potentially competing beta-hydride elimination and increased acidity compared to primary aliphatic amines [20].

Catalyst systems based on various phosphine ligands including diarylbiarylphosphines and phosphorus-nitrogen ligands are employed in numerous primary aniline coupling processes [20]. The palladium-catalyzed arylation of fluoroalkylamines with aryl bromides and aryl chlorides demonstrates successful synthesis of fluorinated anilines [23]. The products are valuable because anilines typically require electron-withdrawing substituents on nitrogen to suppress aerobic or metabolic oxidation [23].

The mechanism involves oxidative addition of palladium to aryl halides, followed by amine coordination and reductive elimination to form the carbon-nitrogen bond [24]. The resting state of the catalyst is the phenoxide complex, and due to electron-withdrawing properties of fluoroalkyl substituents, the turnover-limiting step is reductive elimination to form the carbon-nitrogen bond [23].

Copper-Mediated Cross-Couplings

Copper-mediated cross-coupling reactions have a long history in organic chemistry and have been used in industrial processes [25]. The Ullmann condensation or Ullmann-type reaction represents copper-promoted conversion of aryl halides to aryl ethers, aryl thioethers, aryl nitriles, and aryl amines [11]. These reactions are examples of cross-coupling reactions comparable to Buchwald-Hartwig reactions but usually require higher temperatures [11].

The traditional Goldberg reaction involves reaction of an aniline with an aryl halide [11]. A typical catalyst is formed from copper iodide and phenanthroline [11]. The reaction provides an alternative to Buchwald-Hartwig amination reactions [11]. Aryl iodides are more reactive arylating agents than aryl chlorides, following the usual pattern, and electron-withdrawing groups on aryl halides accelerate the coupling [11].

The utility of copper-mediated cross-coupling reactions has been significantly increased by development of mild reaction conditions and ability to employ catalytic amounts of copper [25]. The use of diamine-based ligands has been important in these advances [25]. A key advantage of diamine-based ligand systems for copper is large-scale access to ethylenediamine and cyclohexanediamine backbones and commercial availability of ligands [25].

Modern copper-catalyzed carbon-nitrogen bond formation with imidazopyridines demonstrates efficient methodology for direct carbon-nitrogen bond formation [26]. The robust copper catalyst tolerates a wide range of functional groups and enables synthesis of diversely decorated imidazopyridines [26]. Preliminary experimental results indicate that the reaction mechanism is consistent with carbon-3 radical functionalization [26].

Catalyst SystemCoupling TypeTemperature (°C)BaseSolventYield (%)Turnover Number
Palladium Acetate/BINAPBuchwald-Hartwig80-120Sodium tert-ButoxideToluene/Dimethoxyethane70-95100-1000
Bis(dibenzylideneacetone)dipalladium/XantphosAryl Halide Amination100-140Cesium CarbonateDioxane65-9050-500
Copper Iodide/DMEDAUllmann Condensation110-160Potassium CarbonateDimethylformamide/Dimethyl Sulfoxide60-8520-200
Copper Iodide/PhenanthrolineGoldberg Reaction120-180Potassium PhosphateN-Methylpyrrolidone55-8010-100
Palladium/BrettPhosCross-Coupling60-100Lithium HexamethyldisilazideTetrahydrofuran75-92200-2000

This comprehensive report provides a detailed structural characterization of the chemical compound 2,4,5-Trifluoro-N-methylaniline, focusing on spectroscopic analysis, X-ray crystallographic studies, and computational modeling approaches. The compound, with the molecular formula C₇H₆F₃N and CAS number 256412-92-7, represents a fluorinated aromatic amine of significant interest in various chemical applications [1] [2] [3].

2,4,5-Trifluoro-N-methylaniline is characterized by its unique structural features, including three fluorine substituents positioned at the 2, 4, and 5 positions of the benzene ring, coupled with a methylated amino group [1] . This specific substitution pattern imparts distinct electronic and spectroscopic properties that differentiate it from other fluoroaniline derivatives. The molecular weight of 161.12 g/mol and exact mass of 161.045 Da establish its precise molecular composition [1] [2] [5].

Structural Characterization

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance and Fluorine-19 Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides crucial structural information for 2,4,5-Trifluoro-N-methylaniline through both proton and fluorine-19 observations. The ¹H Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signals that reflect the unique substitution pattern on the aromatic ring and the presence of the N-methyl group [1] [2].

The aromatic proton region typically displays a complex multipicity pattern due to the influence of the three fluorine substituents. The fluorine atoms at positions 2, 4, and 5 create significant electronic effects that alter the chemical shifts and coupling patterns of the remaining aromatic protons [6] [7]. The proton at position 3, situated between two fluorine atoms, experiences substantial deshielding effects, resulting in a downfield chemical shift. Similarly, the proton at position 6 shows characteristic splitting patterns due to coupling with the adjacent fluorine atom at position 2 [7] [8].

The N-methyl group manifests as a distinct singlet in the aliphatic region, typically appearing around 2.8-3.0 parts per million. This signal integrates for three protons and serves as a diagnostic feature for the methylated amine functionality [9] [10]. The chemical shift of this methyl group is influenced by the electron-withdrawing effects of the fluorinated aromatic ring, appearing slightly downfield compared to non-fluorinated N-methylaniline derivatives [9].

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the observation of the three distinct fluorine environments. Each fluorine atom experiences a unique electronic environment due to its specific position relative to the amino group and other fluorine substituents [6] [11]. The fluorine at position 2 (ortho to the amino group) typically exhibits the most upfield chemical shift due to the electron-donating effect of the nitrogen atom. In contrast, the fluorine atoms at positions 4 and 5 appear at different chemical shifts, reflecting their distinct electronic environments and coupling interactions [6] [11].

Coupling constants between fluorine atoms and adjacent protons provide valuable information about molecular geometry and electronic structure. The magnitudes of these coupling constants reflect the dihedral angles and electronic effects within the molecule. Three-bond fluorine-proton coupling constants typically range from 6-12 Hertz, depending on the specific geometric arrangement [10] [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed fragmentation patterns that elucidate the structural characteristics and stability of 2,4,5-Trifluoro-N-methylaniline. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 161, corresponding to the intact molecular structure [1] [12] [13].

The fragmentation behavior of this compound follows patterns characteristic of fluorinated aromatic amines. The molecular ion undergoes several primary fragmentation pathways, including loss of the methyl radical (mass 15) to generate a trifluoroaniline cation at mass-to-charge ratio 146 [12] [14]. This fragmentation represents alpha-cleavage adjacent to the nitrogen atom, a common process in N-methylaniline derivatives [14] [15].

Another significant fragmentation pathway involves the loss of hydrogen fluoride (mass 20) from the molecular ion, resulting in a fragment at mass-to-charge ratio 141 [12]. This process is particularly favorable in ortho-fluoroaniline systems due to the proximity of the fluorine atom to the amino group. The ortho effect facilitates hydrogen fluoride elimination through a six-membered transition state involving the amino hydrogen and the adjacent fluorine atom [12] [16].

The base peak in the mass spectrum typically corresponds to the tropylium ion at mass-to-charge ratio 91, formed through ring contraction and rearrangement processes. This fragment is common in substituted aniline derivatives and represents a highly stable aromatic cation [14] [17]. The formation of this ion involves the loss of a neutral fragment containing the fluorine substituents and the nitrogen-containing moiety [15] [17].

Additional fragment ions appear at mass-to-charge ratios corresponding to various combinations of fluorine loss and ring fragmentation. The loss of multiple fluorine atoms generates fragments at masses 142, 123, and 104, representing sequential hydrogen fluoride eliminations [12] [18]. These fragmentation patterns provide diagnostic information for structural identification and differentiation from isomeric compounds [12] [16].

The relative abundances of these fragment ions depend on the ionization energy and the stability of the resulting cationic species. Higher energy conditions promote more extensive fragmentation, while lower energy conditions preserve the molecular ion and primary fragments [15] [17]. This energy dependence allows for tunable mass spectrometric analysis depending on the analytical requirements [17].

X-ray Crystallographic Studies

X-ray crystallographic analysis of 2,4,5-Trifluoro-N-methylaniline provides definitive structural information regarding molecular geometry, intermolecular interactions, and crystal packing arrangements. While specific crystallographic data for this exact compound were not extensively available in the literature search, related fluoroaniline structures provide valuable insights into the expected structural characteristics [19] [20] [21].

The molecular geometry of 2,4,5-Trifluoro-N-methylaniline exhibits a planar aromatic ring system with the amino nitrogen adopting a pyramidal geometry. The three fluorine substituents at positions 2, 4, and 5 create an asymmetric substitution pattern that influences both intramolecular and intermolecular interactions [19] [20]. The carbon-fluorine bond lengths typically range from 1.33 to 1.35 Ångströms, consistent with typical aromatic carbon-fluorine bond distances [19] [22].

The N-methyl group orientation relative to the aromatic plane depends on steric and electronic factors. The methyl carbon-nitrogen bond length approximates 1.46 Ångströms, representing a typical aliphatic carbon-nitrogen single bond [19] [23]. The nitrogen atom exhibits a slightly pyramidal geometry with bond angles deviating from the idealized tetrahedral angle due to the aromatic conjugation effects [19].

Intermolecular interactions in the crystal structure are dominated by hydrogen bonding involving the amino hydrogen and fluorine atoms. The amino hydrogen can form hydrogen bonds with fluorine atoms from adjacent molecules, creating extended networks that stabilize the crystal structure [20] [21]. These hydrogen bonds typically exhibit distances ranging from 2.5 to 3.0 Ångströms, depending on the geometric constraints and electronic environment [20].

The fluorine atoms also participate in various weak intermolecular interactions, including fluorine-fluorine contacts and carbon-hydrogen-fluorine hydrogen bonds. These interactions contribute to the overall crystal packing and influence the physical properties of the solid material [19] [20]. The electronegativity of fluorine creates significant dipole moments that affect intermolecular attraction and crystal stability [20] [21].

Crystal packing analysis reveals the three-dimensional arrangement of molecules within the unit cell. The asymmetric substitution pattern prevents high symmetry arrangements, typically resulting in lower symmetry space groups [19] [20]. The molecular packing is optimized to maximize attractive interactions while minimizing steric repulsions between adjacent molecules [20] [21].

Computational Modeling

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and energetic properties of 2,4,5-Trifluoro-N-methylaniline. These computational studies complement experimental observations and offer detailed understanding of molecular behavior at the quantum mechanical level [8] [22] [24].

Ground state geometry optimization using density functional theory methods, particularly the B3LYP functional with 6-31G(d,p) or higher basis sets, yields equilibrium molecular structures that agree well with experimental crystallographic data [8] [25]. The optimized geometry reveals the planar aromatic ring with the three fluorine substituents positioned at their respective locations, creating a unique electronic environment [8] [22].

The carbon-fluorine bond lengths calculated through density functional theory typically range from 1.33 to 1.35 Ångströms, consistent with experimental observations. The carbon-carbon bond lengths within the aromatic ring show slight variations due to the electronic effects of the fluorine substituents and the amino group [8] [22]. The nitrogen-methyl carbon bond length approximates 1.46 Ångströms, representing the typical aliphatic carbon-nitrogen single bond distance [22].

Vibrational frequency calculations provide theoretical infrared and Raman spectra that can be directly compared with experimental measurements. The characteristic stretching frequencies of carbon-fluorine bonds appear in the range of 1000-1300 wavenumbers, while the aromatic carbon-carbon stretching modes occur around 1500-1600 wavenumbers [8] [26]. The amino nitrogen-hydrogen stretching frequency typically appears around 3300-3500 wavenumbers [8] [26].

Electronic structure analysis through density functional theory reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels and their spatial distributions. The highest occupied molecular orbital is typically localized on the amino nitrogen and adjacent aromatic carbons, reflecting the electron-donating character of the amino group [8] [22]. The lowest unoccupied molecular orbital shows delocalization across the aromatic ring with significant contribution from the fluorine-substituted positions [22] [24].

The electrostatic potential surface calculated from the electron density distribution illustrates the charge distribution across the molecule. The fluorine atoms exhibit significant negative electrostatic potential, while the aromatic carbons show varying degrees of positive potential depending on their proximity to electron-withdrawing or electron-donating substituents [22] [24]. This electrostatic analysis provides insights into potential intermolecular interaction sites and chemical reactivity patterns [24].

Natural bond orbital analysis elucidates the bonding characteristics and charge transfer effects within the molecule. The analysis reveals the degree of ionic character in the carbon-fluorine bonds and the extent of conjugation between the amino group and the aromatic ring [22]. Charge transfer from the amino nitrogen to the aromatic system is quantified through natural population analysis, providing numerical values for electron distribution [22].

Conformational Analysis

Conformational analysis of 2,4,5-Trifluoro-N-methylaniline involves the systematic exploration of molecular conformations arising from rotation around the carbon-nitrogen bond connecting the methyl group to the amino nitrogen. While the aromatic ring system remains planar, the orientation of the N-methyl group can vary, creating different conformational isomers [27] [28] [29].

The potential energy surface for methyl group rotation exhibits multiple minima corresponding to different conformational states. The energy barriers between these conformations typically range from 5 to 15 kilojoules per mole, depending on the specific computational method and basis set employed [27] [30]. These relatively low barriers suggest rapid interconversion between conformations at room temperature [28] [29].

The preferred conformations are influenced by several factors, including steric interactions between the methyl group and aromatic substituents, electrostatic interactions with the fluorine atoms, and hyperconjugation effects involving the nitrogen lone pair and aromatic system [28] [29]. The fluorine atom at position 2 (ortho to the amino group) exerts the most significant influence on methyl group orientation due to its proximity to the rotation axis [27] [31].

Computational analysis reveals that the methyl group preferentially adopts orientations that minimize steric clash with the ortho fluorine atom while maximizing favorable electrostatic interactions. The most stable conformations typically position the methyl group away from the fluorine-rich region of the molecule [28] [29]. Energy differences between conformational minima are generally small, indicating significant conformational flexibility at ambient conditions [29] [31].

Solvent effects on conformational preferences have been investigated through continuum solvation models and explicit solvent simulations. Polar solvents tend to stabilize conformations that maximize dipole moment alignment with the solvent field, while nonpolar solvents show less pronounced conformational selectivity [28] [31]. These solvent-dependent effects contribute to the observed spectroscopic variations in different media [31].

Temperature-dependent conformational analysis reveals the population distributions of different conformational states as functions of thermal energy. At low temperatures, the most stable conformation predominates, while elevated temperatures lead to increased population of higher energy conformers [27] [29]. This temperature dependence has implications for spectroscopic measurements and chemical reactivity patterns [29] [31].

Dynamic simulations provide insights into the timescales and mechanisms of conformational interconversion. Molecular dynamics calculations reveal that methyl group rotation occurs on picosecond timescales, indicating rapid equilibration between conformational states [29] [31]. These dynamics are influenced by intermolecular interactions in condensed phases, where neighboring molecules can affect conformational preferences through steric and electrostatic perturbations [31].

The conformational analysis also considers the coupling between methyl group rotation and aromatic ring vibrations. Vibrational analysis reveals that certain ring modes are coupled to the conformational coordinate, creating complex potential energy surfaces that affect both conformational stability and vibrational frequencies [27] [29]. This coupling provides additional spectroscopic signatures that can be used to identify specific conformational states [29] [31].

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Last modified: 08-15-2023

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